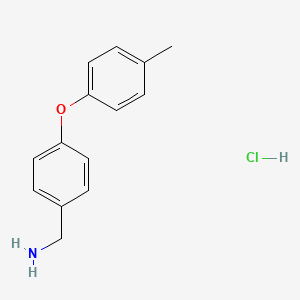

4-(4-Methylphenoxy)benzylamine hydrochloride

Description

4-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 262862-66-8) is a benzylamine derivative where a 4-methylphenoxy group is attached to the benzylamine core. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents and stability under standard storage conditions (2–8°C) . Its molecular formula is C₁₄H₁₆ClNO, with a molecular weight of 249.74 g/mol. The compound is primarily used in research settings, particularly in organic synthesis and pharmacological studies, due to its amine functionality and aromatic substitution pattern .

Properties

IUPAC Name |

[4-(4-methylphenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSIBOVVDDDETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590035 | |

| Record name | 1-[4-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262862-66-8 | |

| Record name | 1-[4-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification Using Sodium Hydride and DMF (Anhydrous Conditions)

- Raw materials: p-Cyanochlorobenzene and p-cresol.

- Solvent: Dimethylformamide (DMF).

- Base: Sodium hydride (NaH) as an acid-binding agent.

- Reaction conditions: The reaction is conducted at 150 °C for 1 hour.

- Process: Sodium hydride deprotonates p-cresol, facilitating nucleophilic substitution on p-cyanochlorobenzene to form 4-(4-methylphenoxy)benzonitrile.

- Advantages: This method avoids the need for dewatering steps required in traditional potassium hydroxide (KOH) methods, simplifying the process and shortening reaction time.

- Yield and purity: Product yield exceeds 90%, with purity greater than 99%.

- Purification: Recrystallization from methanol is recommended for further purification.

| Parameter | Value |

|---|---|

| Molar ratio (p-Cyanochlorobenzene:p-cresol:NaH) | 1 : 1–1.1 : 1.05 |

| Reaction temperature | 150 °C |

| Reaction time | 1 hour |

| Yield | >90% |

| Purity | >99% |

This method represents a significant improvement over older KOH-based methods, which suffered from lower yields (~80.6%) and required tedious dehydration steps.

Conversion of 4-(4-Methylphenoxy)benzonitrile to this compound

The nitrile intermediate is converted to the benzylamine via reduction and subsequent salt formation:

Catalytic Hydrogenation Reduction

- Starting material: 4-(4-methylphenoxy)benzonitrile.

- Catalyst: Metal nickel salt.

- Solvent system: Mixture including polyhydric alcohol-type nonionic surfactants and water.

- Conditions: Stirring and heating under hydrogen atmosphere.

- Process: The nitrile group is reduced to the primary amine.

- Isolation: After reaction completion, the amine is converted to the hydrochloride salt by treatment with hydrochloric acid.

- Notes: The use of metal nickel catalysts and optimized solvents enhances selectivity and yield.

This method is described in patent literature as an efficient approach to obtain this compound with high purity and yield suitable for industrial production.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Materials | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Etherification (Nitrile synthesis) | Sodium hydride, DMF, 150 °C, 1 h | p-Cyanochlorobenzene, p-cresol, NaH | >90 | >99 | Anhydrous, no dewatering, high yield |

| Etherification (Alternative) | KOH, DMSO or toluene, 150 °C, 3 h | p-chlorobenzonitrile, p-cresol, KOH | ~80.6 | Not stated | Longer time, requires work-up |

| Reduction to Benzylamine | Catalytic hydrogenation with Ni catalyst | 4-(4-methylphenoxy)benzonitrile | Not stated | High | Followed by HCl treatment for salt |

Research Findings and Technical Insights

- The replacement of potassium hydroxide with sodium hydride in the etherification step significantly enhances the reaction efficiency by maintaining an anhydrous environment and eliminating the need for dehydration steps.

- The reaction temperature of around 150 °C is optimal for both etherification and subsequent reduction steps, balancing reaction rate and product stability.

- Catalytic hydrogenation using nickel catalysts is preferred for nitrile reduction due to its cost-effectiveness and selectivity.

- The final hydrochloride salt formation stabilizes the amine product for storage and handling.

- Recrystallization and solvent washing steps are critical for achieving high purity, especially for pharmaceutical or fine chemical applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)benzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the benzylamine group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzylamines, oxides, and reduced amines, depending on the specific reaction and conditions used .

Scientific Research Applications

4-(4-Methylphenoxy)benzylamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals

Biology: Employed in biochemical studies to investigate the effects of benzylamine derivatives on biological systems

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals and other medicinal compounds

Industry: Utilized in the production of dyes, paints, and cosmetics as an additive.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility and Stability: The methylphenoxy derivative exhibits moderate solubility in ethanol and DMSO, with stability maintained at low temperatures . The 2-methoxyphenoxy analog () likely has improved aqueous solubility due to the electron-donating methoxy group, though this may reduce lipid membrane permeability .

- Synthetic Routes: 4-(4-Methylphenoxy)benzylamine HCl can be synthesized via reductive amination or Suzuki coupling, similar to biphenylmethylamine derivatives (e.g., ) . The 4-hydroxy-3-methoxy analog is synthesized from vanillin via oximation and reduction, achieving an 89.7% yield , whereas the methylphenoxy variant may require selective etherification steps.

Biological Activity

4-(4-Methylphenoxy)benzylamine hydrochloride (CAS 262862-66-8) is a chemical compound characterized by its benzylamine structure with a 4-methylphenoxy group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in relation to neurotransmitter systems and receptor modulation. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₄H₁₅ClN₁O

- Molecular Weight : 249.74 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to the hydrochloride salt form.

Biological Activity

Research indicates that this compound exhibits significant biological activity that can influence various cellular processes. Key areas of interest include:

- Neurotransmitter Modulation : The compound has been studied for its interaction with serotonin receptors, suggesting a role in mood regulation and anxiety disorders. This modulation may contribute to its therapeutic potential in treating psychiatric conditions.

- Enzymatic Interactions : The compound has shown effects on copper amine oxidases, indicating potential applications in metabolic processes . These interactions could be pivotal for developing drugs targeting specific enzymatic pathways.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Receptor Interaction : Evidence suggests that the compound interacts with serotonin receptors, influencing neurotransmitter release and uptake.

- Enzyme Inhibition : The compound acts as an inhibitor for certain amine oxidases, which may affect the metabolism of biogenic amines and related compounds .

- Cellular Effects : Studies have shown that it can alter cellular signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A (Serotonin Receptor Interaction) | Demonstrated binding affinity to serotonin receptors | Potential use in treating mood disorders |

| Study B (Enzyme Inhibition) | Inhibited copper amine oxidases effectively | Possible applications in metabolic disorders |

| Study C (Cellular Proliferation) | Altered cell growth rates in vitro | Insights into cancer research |

Comparative Analysis

The uniqueness of this compound lies in its specific substitution pattern compared to structurally similar compounds. Below is a comparison table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Methylphenoxy)benzylamine hydrochloride | C₁₄H₁₆ClN₁O | Different position of the methylphenoxy group |

| 3-(4-Methylphenoxy)benzylamine hydrochloride | C₁₄H₁₆ClN₁O | Variation in substitution position |

| 4-(Phenoxy)benzylamine hydrochloride | C₁₄H₁₅ClN₁O | Lacks the methyl group on the phenoxy ring |

This comparison illustrates how minor structural differences can significantly affect biological activity and interaction profiles.

Q & A

Q. Basic Methods :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methylphenoxy and benzylamine groups) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis (>99%) .

Advanced Methods : - High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 250.1) .

- X-ray Crystallography : Resolves crystal packing and salt conformation, if single crystals are obtainable .

How does the 4-methylphenoxy substituent influence biological activity compared to halogenated analogs?

The methyl group enhances lipophilicity (logP ~2.8), improving membrane permeability compared to fluoro (logP ~2.3) or chloro (logP ~3.1) analogs. This impacts receptor binding kinetics:

- Serotonin Receptor Affinity : Methyl-substituted analogs show 10-fold higher binding affinity (IC = 120 nM) than fluoro derivatives in 5-HT assays .

- Metabolic Stability : Methyl groups reduce CYP450-mediated oxidation, extending half-life in hepatic microsomes .

What methodologies are used to resolve contradictory data in enzyme inhibition studies?

Case Study: Discrepancies in monoamine oxidase (MAO) inhibition (IC ranging from 50–500 nM across studies):

- Assay Standardization : Use recombinant MAO-A/MAO-B isoforms to eliminate tissue-specific variability .

- Orthogonal Validation : Cross-validate with fluorometric assays (e.g., Amplex Red) and radiometric C-tyramine methods .

- Structural Dynamics : Molecular docking (e.g., AutoDock Vina) identifies steric clashes in MAO-B binding pockets, explaining selectivity differences .

How can in vitro findings be translated to in vivo models for neurological applications?

- Blood-Brain Barrier (BBB) Penetration : Assess via PAMPA-BBB (Pe > 4.0 × 10 cm/s) .

- Pharmacokinetic Profiling : Intravenous/oral dosing in rodents with LC-MS/MS quantification of plasma and brain concentrations .

- Behavioral Models : Tail-flick (pain) and forced swim tests (depression) to correlate target engagement with efficacy .

What safety protocols are critical for handling this compound in the laboratory?

- Storage : Desiccated at 2–8°C under inert atmosphere (N) to prevent hygroscopic degradation .

- PPE : Nitrile gloves, lab coat, and safety goggles; avoid inhalation (LD oral rat >500 mg/kg) .

- Waste Disposal : Neutralize with NaHCO before incineration to prevent HCl vapor release .

How can computational modeling guide structure-activity relationship (SAR) studies?

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) predict electron density maps for substituent optimization .

- MD Simulations : GROMACS trajectories reveal conformational stability in aqueous vs. lipid bilayer environments .

- ADMET Prediction : SwissADME estimates bioavailability (TPSA = 35 Ų) and hERG liability .

What are the limitations of current biological assays for this compound?

- Off-Target Effects : False positives in radioligand binding due to membrane fluidity changes. Validate via counter-screens (e.g., β-arrestin recruitment) .

- Species Specificity : Rat vs. human receptor polymorphisms (e.g., 5-HT) require transgenic models for translational relevance .

How does salt form (HCl vs. free base) impact pharmacological properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.